4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core structure with two distinct substituents: a 4-methoxybenzenesulfonyl group at position 4 and a 4-methylbenzoyl group at position 6.
Key structural attributes:
- Spirocyclic framework: The 1-oxa-4,8-diazaspiro[4.5]decane core provides conformational rigidity, which can influence binding specificity in biological systems .
- Substituent effects: The 4-methoxybenzenesulfonyl group (electron-rich due to the methoxy substituent) and the 4-methylbenzoyl group (moderately lipophilic) may synergistically modulate solubility, stability, and receptor interactions.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-17-3-5-18(6-4-17)21(25)23-13-11-22(12-14-23)24(15-16-29-22)30(26,27)20-9-7-19(28-2)8-10-20/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLWPFLLCXCIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are subjected to conditions that promote the formation of the spiro center.
Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent under basic conditions.
Addition of the methylbenzoyl group: The final step involves the acylation of the intermediate with a methylbenzoyl chloride reagent, typically in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Spirocyclic Core
(a) 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₅H₂₂N₂O₆S₂
- Key Differences : Replaces the 4-methylbenzoyl group with a methylsulfonyl group at position 7.
- Molecular weight (390.47 g/mol) is higher than the target compound, likely due to the additional sulfur atom.
(b) Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Molecular Formula : C₁₈H₂₀FN₃O₂
- Key Differences : Features a cyclopropanecarbonyl group at position 4 and a 6-fluoropyridinyl group at position 8.
- Implications: The fluoropyridinyl group introduces electronegativity, enhancing interactions with aromatic residues in enzymes or receptors .
(c) 4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₂₁H₂₅N₃O₄
- Key Differences : Substitutes the 4-methylbenzoyl group with a 4-nitrophenyl group (electron-withdrawing) and includes a 4-methoxybenzyl group at position 3.
- Implications :
Functional Group Modifications and Pharmacological Relevance
(a) 4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Key Differences : Lacks the 4-methylbenzoyl group, simplifying the structure.
- Implications :
(b) 4-(4-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
- Molecular Formula: Not explicitly stated, but includes a carboxylic acid moiety.
- Propyl substituent at position 8 may increase metabolic stability compared to aromatic groups .
Agrochemically Relevant Derivatives
(a) 7,9-Bis-(4-methoxyphenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
- Molecular Formula: Not explicitly provided.
- Key Differences : Incorporates 1,4-dioxa and bis-4-methoxyphenyl groups.
- Implications :
(b) 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
Comparative Data Table
Biological Activity
4-(4-Methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure, characterized by a spiro linkage and the presence of both methoxybenzenesulfonyl and methylbenzoyl groups, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is [4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone. Its molecular formula is , with a molecular weight of 438.52 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects can vary based on the biological system and target involved:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity.
- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that derivatives of similar compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For instance, certain derivatives showed IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Derivative A | A549 | 0.04 |
| Derivative B | MCF7 | 0.06 |
| Doxorubicin | A549 | 0.04 |
Radical Scavenging Activity
The compound has also been assessed for its antioxidant properties through DPPH radical-scavenging assays:
- DPPH Assay Results : Compounds similar to this compound exhibited moderate radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL .
Study on Structural Modifications
A study focused on structural modifications of related compounds demonstrated that variations in substituents significantly affected biological activity. The introduction of methoxy and methyl groups enhanced anticancer efficacy while maintaining a favorable safety profile .
Mechanistic Insights
Another research effort investigated the mechanisms underlying the anticancer effects of similar compounds, revealing that they may inhibit tubulin polymerization, a critical process in cell division .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
